REACTION_CXSMILES
|
[Al:1](O)(O)[OH:2].[C:5]([OH:8])(=[O:7])[CH3:6]>>[C:5]([O-:8])(=[O:7])[CH3:6].[C:5]([O-:8])(=[O:7])[CH3:6].[OH-:2].[Al+3:1] |f:2.3.4.5|
|
Name
|
Al(OH)3
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
[Al](O)(O)O
|
Name
|
|
Quantity
|
378 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After this time, the reaction product is cooled
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
The product is then dried in a vacuum cabinet at 130° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[OH-].[Al+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.2 g | |
YIELD: PERCENTYIELD | 94.5% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Al:1](O)(O)[OH:2].[C:5]([OH:8])(=[O:7])[CH3:6]>>[C:5]([O-:8])(=[O:7])[CH3:6].[C:5]([O-:8])(=[O:7])[CH3:6].[OH-:2].[Al+3:1] |f:2.3.4.5|
|
Name
|
Al(OH)3
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
[Al](O)(O)O
|
Name
|
|
Quantity
|
378 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After this time, the reaction product is cooled
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
The product is then dried in a vacuum cabinet at 130° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[OH-].[Al+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.2 g | |
YIELD: PERCENTYIELD | 94.5% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |